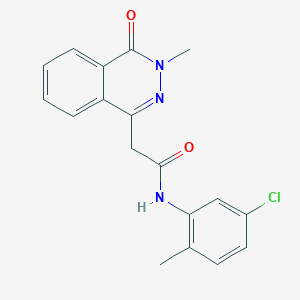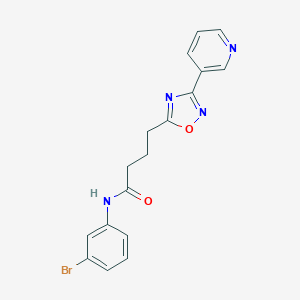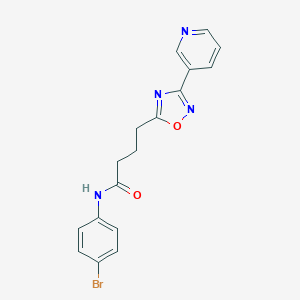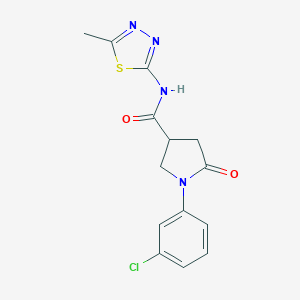![molecular formula C22H18N4OS B277489 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B277489.png)
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide, also known as DPIT or DPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) in phagocytes, and has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide exerts its inhibitory effect on NADPH oxidase by binding to the enzyme's active site and preventing the transfer of electrons from NADPH to molecular oxygen, thereby inhibiting the production of ROS.
Biochemical and Physiological Effects
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of ROS production, the reduction of oxidative stress, and the modulation of immune responses. It has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide has several advantages for laboratory experiments, including its high potency and selectivity for NADPH oxidase inhibition, its ability to penetrate cell membranes, and its stability in biological fluids. However, its limitations include its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for the study of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide, including:
1. Development of more potent and selective NADPH oxidase inhibitors based on the structure of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide.
2. Investigation of the therapeutic potential of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide in various diseases, including cancer, inflammation, and neurodegenerative disorders.
3. Elucidation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor properties of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide.
4. Evaluation of the safety and efficacy of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide in preclinical and clinical studies.
5. Exploration of the potential use of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide in combination with other drugs or therapies for synergistic effects.
In conclusion, 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its inhibitory effect on NADPH oxidase and its ability to reduce oxidative stress and modulate immune responses make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide involves a multi-step process that starts with the reaction of 2-bromoacetophenone with 4,5-diphenylimidazole to form 2-(4,5-diphenyl-1H-imidazol-2-yl)acetophenone. This intermediate is then reacted with thiourea to form the corresponding thioamide, which is subsequently reacted with 2-chloronicotinic acid to yield 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide.
Applications De Recherche Scientifique
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, cardiovascular diseases, and neurodegenerative disorders. It has been shown to inhibit the production of ROS in phagocytes, which play a critical role in the pathogenesis of these diseases.
Propriétés
Formule moléculaire |
C22H18N4OS |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H18N4OS/c27-19(24-18-13-7-8-14-23-18)15-28-22-25-20(16-9-3-1-4-10-16)21(26-22)17-11-5-2-6-12-17/h1-14H,15H2,(H,25,26)(H,23,24,27) |
Clé InChI |
YDFDWEFPYPVNAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)NC3=CC=CC=N3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)NC3=CC=CC=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B277407.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-mesitylbutanamide](/img/structure/B277408.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B277409.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B277410.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277412.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277413.png)

![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B277418.png)


![1-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277425.png)


![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)